molecular formula C18H22N4O2S B10988450 1-(6-methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-(6-methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B10988450
M. Wt: 358.5 g/mol
InChI Key: DQTKZMIHLWPORG-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methoxypyridazine moiety, and a methylsulfanylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a suitable carboxylic acid derivative.

    Attachment of the Methoxypyridazine Moiety: This step involves the coupling of the methoxypyridazine group to the piperidine ring, often using a palladium-catalyzed cross-coupling reaction.

    Incorporation of the Methylsulfanylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxypyridazine moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • The compound has shown promise in preclinical studies as an anticancer agent. Its structure suggests potential interactions with various molecular targets involved in cancer progression. For instance, derivatives of compounds with similar structures have been studied for their ability to inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis .
  • Neurological Disorders :
    • Research indicates that compounds with piperidine and pyridazine moieties may exhibit neuroprotective effects. This compound could potentially be explored for its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting neuroinflammation and oxidative stress pathways .
  • Anti-inflammatory Properties :
    • The presence of the methylsulfanyl group may enhance anti-inflammatory activity. Compounds with similar functional groups have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound could be beneficial in treating inflammatory conditions such as arthritis or asthma .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of various cancer cell lines through targeted action on specific kinases involved in cell cycle regulation .
  • Neuroprotective Effects :
    • Research presented at a neuroscience conference highlighted the neuroprotective effects of piperidine derivatives in animal models of neurodegeneration, suggesting that similar compounds could be effective in clinical settings .
  • Anti-inflammatory Research :
    • A study published in the European Journal of Pharmacology evaluated the anti-inflammatory properties of sulfur-containing compounds, revealing that they significantly reduced inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and targets would depend on the specific biological context and the structure-activity relationship studies conducted.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

    1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfonyl)phenyl]piperidine-4-carboxamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to the presence of both the methoxypyridazine and methylsulfanylphenyl groups, which can confer distinct chemical and biological properties compared to its analogs

Biological Activity

1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C19H18N4O3S
  • IUPAC Name : this compound

This structure features a pyridazine ring, a piperidine moiety, and a methylsulfanyl group, which contribute to its pharmacological properties.

This compound exhibits several biological activities:

  • COX-2 Inhibition : The compound acts as an intermediate in the synthesis of COX-2 inhibitors, which are known for their analgesic and anti-inflammatory properties. Research indicates that compounds with similar structures have shown significant inhibition of COX-2 enzymes, leading to reduced inflammation and pain relief .
  • Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antiviral properties against various viruses, including HIV. The structural modifications involving the pyridazine ring may enhance the antiviral efficacy of the compound .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Type Effect Reference
COX-2 InhibitionSignificant analgesic activity
AntiviralModerate activity against HIV
AntimicrobialVariable efficacy against bacteria and fungi

Case Studies

  • COX-2 Inhibitors : In a study involving various piperidine derivatives, including those similar to our compound, it was found that modifications at the phenyl ring significantly impacted COX-2 inhibition potency. Compounds exhibiting strong inhibition were further evaluated for their pharmacokinetic properties, revealing promising oral bioavailability .
  • Antiviral Screening : A set of piperidine derivatives was screened for antiviral activity against HIV and other viruses. The results indicated that certain modifications enhanced antiviral efficacy, suggesting that structural features such as the methoxy group in our compound could be critical for activity .

Research Findings

Recent research has focused on optimizing the biological activity of compounds based on the piperidine scaffold. Studies have highlighted:

  • The importance of substituents on the phenyl ring for enhancing biological activity.
  • The role of lipophilicity in determining the pharmacokinetic profiles of these compounds.

For instance, it was observed that increasing lipophilicity improved oral exposure while maintaining low clearance rates in vivo .

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H22N4O2S/c1-24-17-7-6-16(20-21-17)22-10-8-13(9-11-22)18(23)19-14-4-3-5-15(12-14)25-2/h3-7,12-13H,8-11H2,1-2H3,(H,19,23)

InChI Key

DQTKZMIHLWPORG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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